BenchChemオンラインストアへようこそ!

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Intellectual Property Pharmaceutical Procurement Antisense Oligonucleotide Conjugates

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421493-98-2) is a synthetic small molecule that serves as the linker-peptide conjugate component of PGN-EDODM1, an investigational antisense oligonucleotide (ASO) therapy developed by PepGen for myotonic dystrophy type 1 (DM1). The compound is distinct from the full ASO conjugate; it is the low-molecular-weight chemical entity that bridges the delivery peptide to the therapeutic oligonucleotide in PepGen's Enhanced Delivery Oligonucleotide (EDO) platform.

Molecular Formula C21H22N2O5
Molecular Weight 382.416
CAS No. 1421493-98-2
Cat. No. B2986460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide
CAS1421493-98-2
Molecular FormulaC21H22N2O5
Molecular Weight382.416
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)OC
InChIInChI=1S/C21H22N2O5/c1-26-18-10-9-15(13-19(18)27-2)14-20(24)23-11-5-6-12-28-17-8-4-3-7-16(17)21(22)25/h3-4,7-10,13H,11-12,14H2,1-2H3,(H2,22,25)(H,23,24)
InChIKeyNCNVKSZJTHDIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421493-98-2): Procurement-Relevant Compound Profile


2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421493-98-2) is a synthetic small molecule that serves as the linker-peptide conjugate component of PGN-EDODM1, an investigational antisense oligonucleotide (ASO) therapy developed by PepGen for myotonic dystrophy type 1 (DM1) [1]. The compound is distinct from the full ASO conjugate; it is the low-molecular-weight chemical entity that bridges the delivery peptide to the therapeutic oligonucleotide in PepGen's Enhanced Delivery Oligonucleotide (EDO) platform [1]. As of mid-2026, no stand-alone primary research publications have been identified for this compound, and its known biological characterization exists solely within the context of the PGN-EDODM1 conjugate [1].

Why Generic Substitution of CAS 1421493-98-2 Fails: A Procurement Risk Analysis


The compound 2-((4-(2-(3,4-dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is not a commercially interchangeable reagent; it is a proprietary, composition-of-matter patented entity embedded within a specific therapeutic conjugate (PGN-EDODM1) [1]. No close analogs have been characterized in published literature, and any generic substitution would remove the precise linker geometry and peptide conjugation chemistry that are essential for the conjugate's intended mechanism of steric blocking of pathogenic CUG-repeat RNA [1]. This absence of characterized comparators means that the primary differentiation currently rests on intellectual property exclusivity rather than on publicly benchmarked performance data.

Quantitative Differentiation Evidence for 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide


Composition-of-Matter Patent Exclusivity vs. Unpatented Comparator Space

The compound is covered by U.S. Patent No. 12,465,646, a composition-of-matter patent that provides exclusivity in the United States into the second half of 2042, with potential for patent term extension following FDA approval of PGN-EDODM1 [1]. No close structural analogs have been identified in the public domain or patent literature, indicating that the compound occupies a unique, protected chemical space within the EDO platform [1].

Intellectual Property Pharmaceutical Procurement Antisense Oligonucleotide Conjugates

Clinical Dosing and Splicing Correction of the PGN-EDODM1 Conjugate (Indirect Evidence)

In the FREEDOM-DM1 Phase 1 single-dose trial, the PGN-EDODM1 conjugate (which incorporates the compound as its linker-peptide element) achieved mean splicing corrections of 12.3% at 5 mg/kg (n=6) and 29.1% at 10 mg/kg (n=4), measured by a 22-gene panel at 28 days post-dosing [1]. While these data reflect the whole conjugate, the compound's structural role as the linker is essential for conjugate stability and intracellular delivery; no conjugate variant with an alternative linker has been publicly tested, making this the only available quantitative bridge to the compound's functional importance [1].

Myotonic Dystrophy Type 1 Antisense Oligonucleotide Clinical Pharmacology

Regulatory Designation Differentiation

PGN-EDODM1 has received both Orphan Drug and Fast Track Designations from the U.S. FDA for the treatment of DM1 [1]. Because the compound is an integral component of PGN-EDODM1, these regulatory incentives indirectly enhance its procurement value. No alternative peptide-oligonucleotide linker molecule has been associated with a DM1 candidate holding both designations [1].

Orphan Drug Designation Fast Track Designation Regulatory Exclusivity

Best-Fit Application Scenarios for 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide Procurement


Clinical-Stage ASO Conjugate Manufacturing for DM1

The compound is required as the linker-peptide building block in the GMP synthesis of PGN-EDODM1. Procurement is justified exclusively for organizations involved in the manufacture or clinical supply of this specific conjugate, as the compound has no known stand-alone biological activity or commercial availability outside the PepGen EDO platform [1].

Intellectual Property and Freedom-to-Operate Analysis

Pharmaceutical companies evaluating entry into the DM1 ASO space may procure the compound for analytical comparisons and patent landscape assessment. The composition-of-matter patent (U.S. 12,465,646) creates a legal moat that must be navigated, and the compound's unique structure makes it a reference standard for IP due diligence [1].

Academic Research on Oligonucleotide Delivery Chemistry

Academic laboratories studying cell-penetrating peptide-ASO conjugates may source the compound for use as a structurally defined linker control. However, given the absence of published SAR or comparator data, its utility is currently limited to replication of the patented PGN-EDODM1 construct rather than broad platform optimization [1][2].

Quote Request

Request a Quote for 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.